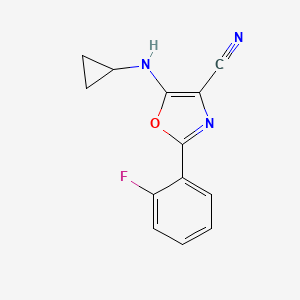
N-(2-furylmethyl)-4-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-4-(propionylamino)benzamide, also known as FPBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
The mechanism of action of N-(2-furylmethyl)-4-(propionylamino)benzamide is not fully understood, but it is believed to involve binding to specific proteins and modulating their activity. In the case of calmodulin, N-(2-furylmethyl)-4-(propionylamino)benzamide binds to the protein at a specific site and alters its conformation, leading to changes in its activity. This mechanism of action makes N-(2-furylmethyl)-4-(propionylamino)benzamide a valuable tool for investigating the functions of specific proteins in biological processes.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-4-(propionylamino)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its interaction with calmodulin, N-(2-furylmethyl)-4-(propionylamino)benzamide has been shown to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. This inhibition can lead to a decrease in cell proliferation, making N-(2-furylmethyl)-4-(propionylamino)benzamide a potential tool for studying cancer and other diseases characterized by abnormal cell growth. Additionally, N-(2-furylmethyl)-4-(propionylamino)benzamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis.
実験室実験の利点と制限
One of the primary advantages of using N-(2-furylmethyl)-4-(propionylamino)benzamide in lab experiments is its specificity for certain proteins and enzymes. This specificity allows researchers to target specific biological processes and gain insight into their underlying mechanisms. Additionally, the synthesis method for N-(2-furylmethyl)-4-(propionylamino)benzamide is reliable and efficient, making it easy to obtain for research purposes. However, one limitation of using N-(2-furylmethyl)-4-(propionylamino)benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving N-(2-furylmethyl)-4-(propionylamino)benzamide. One area of interest is in the development of new therapeutic agents based on the biochemical and physiological effects of N-(2-furylmethyl)-4-(propionylamino)benzamide. Additionally, researchers could investigate the mechanisms underlying the interaction between N-(2-furylmethyl)-4-(propionylamino)benzamide and other proteins, which could lead to new insights into cellular processes. Finally, the development of new synthesis methods for N-(2-furylmethyl)-4-(propionylamino)benzamide could lead to more efficient and cost-effective ways of obtaining this valuable research tool.
Conclusion:
In conclusion, N-(2-furylmethyl)-4-(propionylamino)benzamide is a valuable tool for investigating various biological processes. Its specificity for certain proteins and enzymes, along with its varied biochemical and physiological effects, make it a valuable tool for scientific research. By continuing to explore the mechanisms underlying its activity and developing new applications for this compound, researchers can gain new insights into the complex processes that underlie life.
合成法
N-(2-furylmethyl)-4-(propionylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 4-aminobenzamide with 2-furylacrolein in the presence of a catalyst. The resulting product is then treated with propionyl chloride to form N-(2-furylmethyl)-4-(propionylamino)benzamide. This synthesis method has been optimized to produce high yields of pure N-(2-furylmethyl)-4-(propionylamino)benzamide, making it a reliable and efficient method for obtaining this compound for research purposes.
科学的研究の応用
N-(2-furylmethyl)-4-(propionylamino)benzamide has been used extensively in scientific research as a tool for investigating various biological processes. One of the primary applications of N-(2-furylmethyl)-4-(propionylamino)benzamide is in the study of protein-protein interactions. N-(2-furylmethyl)-4-(propionylamino)benzamide has been shown to bind to the protein calmodulin, which is involved in a variety of cellular processes. By studying the interaction between N-(2-furylmethyl)-4-(propionylamino)benzamide and calmodulin, researchers can gain insight into the mechanisms underlying these processes.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-14(18)17-12-7-5-11(6-8-12)15(19)16-10-13-4-3-9-20-13/h3-9H,2,10H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRBUVVEYMQBJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(3-fluorobenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5775006.png)



![6-ethyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5775028.png)


![5-(4-chloro-3-nitrophenyl)-2-furaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5775045.png)
![(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)(3-nitrophenyl)methanone](/img/structure/B5775055.png)
